Ethyl 3-(methylthio)butyrate

Description

Contextualization within Organosulfur Chemistry and Ester Compounds

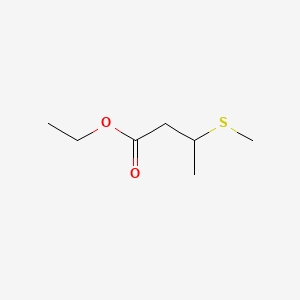

Ethyl 3-(methylthio)butyrate, with the chemical formula C7H14O2S, is structurally classified as both a fatty acid ester and a thioether. researchgate.netfoodb.ca The ester functional group, characterized by the -COO- linkage, and the thioether group (or sulfide), with its C-S-C bond, are pivotal to its chemical behavior and physical properties. guidechem.com As an ester, it is a derivative of butanoic acid. lookchem.comontosight.ai The presence of the sulfur atom within the molecule places it firmly in the category of organosulfur compounds, which are known for their significant, and often potent, contributions to aroma and flavor profiles. acs.orgacs.org

The compound is described as a colorless to pale yellow liquid with a characteristic sulfury odor. nih.gov It is very slightly soluble in water but shows good solubility in alcohols and oils. nih.gov This solubility profile is typical for an ester of its molecular weight.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O2S |

| Molecular Weight | 162.25 g/mol |

| IUPAC Name | ethyl 3-methylsulfanylbutanoate nih.gov |

| CAS Number | 233665-96-8 |

| Physical Description | Colourless to pale yellow liquid with a sulfury odour nih.gov |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils nih.gov |

| Density | 0.880-0.887 g/cm³ nih.gov |

| Refractive Index | 1.462-1.468 nih.gov |

Academic Significance and Interdisciplinary Research Trajectory

The academic significance of this compound primarily stems from its role as a volatile flavor and aroma compound. Its interdisciplinary research trajectory spans food chemistry, sensory science, and analytical chemistry.

Research has identified this compound as a component of the aroma profile of various fruits. For instance, it has been noted in studies on tropical fruits. acs.org Specifically, research on different pineapple cultivars has involved the analysis of sulfur-containing esters, a category that includes this compound, to understand their contribution to the characteristic pineapple aroma. researchgate.net It has also been reported as one of the novel thioesters found in fresh strawberries, contributing to the fruity, floral, and garlic notes of the fruit's complex aroma. acs.org

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavoring agent and found no safety concern at current levels of intake. nih.gov This regulatory evaluation underscores its relevance in the applied field of food science.

Identification of Key Research Frontiers and Scholarly Gaps

While the occurrence and sensory properties of this compound are documented in specific contexts, several areas remain open for further scientific inquiry.

A significant research frontier lies in the comprehensive understanding of its biosynthesis. Although it is known to be a natural product, the specific enzymatic pathways and precursor molecules leading to its formation in different fruits and fermented products are not fully elucidated. Research into the biosynthesis of related compounds, such as 3-(methylthio)propanal in truffles, suggests that amino acids like methionine could be key precursors, but specific studies on this compound are needed. researchgate.netjfda-online.com

Another area for future research is the detailed investigation of its chemical reactivity. While its basic properties as an ester and thioether are known, more in-depth studies on its stability, degradation pathways under various food processing conditions (e.g., thermal treatment, pH changes), and its potential to react with other food matrix components would be valuable. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOGJNGOEGQVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946037 | |

| Record name | Ethyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with sulfury odour | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.880-0.887 | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

233665-96-8 | |

| Record name | Ethyl 3-(methylthio)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233665968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(methylsulfanyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-3-METHYL THIOBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-(METHYLTHIO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3KKZ020B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Ethyl 3 Methylthio Butyrate

Catalytic Esterification Routes for 3-(Methylthio)butanoic Acid Precursors

The primary route to Ethyl 3-(methylthio)butyrate is through the esterification of 3-(methylthio)butanoic acid with ethanol (B145695). researchgate.net This process involves the formation of an ester bond and a molecule of water, a reaction that is typically catalyzed to achieve viable reaction rates and yields.

The classical and most common industrial method for synthesizing simple esters is the Fischer-Speier esterification, which utilizes a strong acid catalyst. researchgate.net For this compound, this involves reacting 3-(methylthio)butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net

The optimization of this process is crucial for maximizing yield and minimizing reaction times and waste. Key parameters that are manipulated include temperature, catalyst concentration, and the molar ratio of reactants. The reaction is an equilibrium process, and to drive it towards the product side, it is often conducted under reflux conditions to remove the water formed during the reaction. nih.gov

Research on the synthesis of structurally similar esters provides insight into typical optimization parameters. For instance, in the acid-catalyzed synthesis of the isopropyl ester of 2-hydroxy-4-(methylthio)butanoic acid (HMBi), reflux temperatures between 80–100°C are maintained for 4–6 hours. d-nb.info The molar ratio of the carboxylic acid to the alcohol is often skewed, with an excess of the alcohol used to shift the equilibrium towards the ester. d-nb.info Catalyst loading is another critical factor; typically, it is kept low (e.g., 1-2% w/w) to facilitate the reaction without causing unwanted side reactions or complicating purification. d-nb.info

| Parameter | Optimized Value/Range | Rationale | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | Strong proton source, effective in protonating the carboxylic acid. | nih.govd-nb.info |

| Catalyst Loading | 1–5 wt% | Balances reaction rate with cost and prevention of side reactions. Higher loading can increase conversion but may require neutralization steps. | d-nb.inforesearcher.life |

| Molar Ratio (Alcohol:Acid) | 1.2:1 to 9:1 | Using an excess of the alcohol shifts the reaction equilibrium towards the formation of the ester product. | d-nb.infowikipedia.org |

| Temperature | 55–100°C (Reflux) | Increases reaction rate and helps in the removal of water byproduct, driving the equilibrium forward. | d-nb.infowikipedia.org |

| Reaction Time | 2–12 hours | Sufficient time to reach equilibrium or high conversion. Monitored by techniques like GC. | nih.gov |

While effective, traditional acid catalysis can present challenges related to corrosion, catalyst removal, and environmental concerns. This has spurred research into alternative, milder, and more selective catalytic systems.

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For esterifications, nucleophilic catalysts like 4-(dimethylaminopyridine) (DMAP) and N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives.

DMAP is a highly effective catalyst for acylation reactions, including esterifications, particularly when used with activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) in what is known as the Steglich esterification. wikipedia.orgresearchgate.net It functions by forming a highly reactive N-acylpyridinium ion intermediate. chemeurope.comnih.gov NHCs are another class of organocatalysts that can activate aldehydes or carboxylic acids for esterification under mild conditions. nih.govd-nb.inforesearchgate.net NHC-catalyzed oxidative esterification, for example, allows for the direct coupling of aldehydes with alcohols. nih.govd-nb.info While direct studies on this compound are not prevalent, the principles of organocatalysis are broadly applicable and offer a promising route for its synthesis under mild conditions.

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations. For ester synthesis, lipases are the most commonly used enzymes. pnas.org They are highly selective, operate under mild conditions (temperature and pH), and generate products with high purity, which is particularly advantageous for the food and fragrance industries. pnas.org The synthesis of flavor esters like ethyl butyrate (B1204436) using immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), has been extensively studied. utrgv.eduresearchgate.net

The enzymatic reaction is carried out by reversing the natural hydrolytic function of the lipase. The process can be optimized for parameters such as enzyme concentration, temperature, molar ratio of substrates, and water content. utrgv.edu Response surface methodology is a common statistical technique used to determine the optimal conditions for achieving the highest esterification percentage. utrgv.edu

| Parameter | Optimized Value/Range | Rationale | Reference |

|---|---|---|---|

| Biocatalyst | Immobilized Lipase (e.g., CALB) | High selectivity, mild reaction conditions, reusability of the catalyst. | utrgv.eduresearchgate.net |

| Enzyme Concentration | ~7.7 g/L | Sufficient catalyst to achieve a high reaction rate without excessive cost. | utrgv.edu |

| Molar Ratio (Alcohol:Acid) | 1:1 | Stoichiometric ratios are often effective due to high enzyme efficiency, reducing substrate waste. | utrgv.edu |

| Temperature | ~45°C | Optimal temperature for enzyme activity and stability, avoiding denaturation. | utrgv.edu |

| Reaction Time | ~3 hours | Enzymatic reactions can be significantly faster than non-catalyzed reactions. | utrgv.edu |

| Esterification Yield | ~87% | Demonstrates high efficiency under optimized, mild conditions. | utrgv.edu |

Elucidation of Reaction Mechanisms in this compound Formation

The mechanism of ester formation is fundamentally dependent on the type of catalyst employed.

Acid-Catalyzed Mechanism (Fischer-Speier Esterification) : The reaction proceeds via a series of equilibrium steps.

Protonation : The carboxylic acid group of 3-(methylthio)butanoic acid is protonated by the acid catalyst (e.g., H₂SO₄). This activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack : A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water : The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

Deprotonation : The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final product, this compound. researchgate.net

Biocatalytic Mechanism (Lipase-Catalyzed) : The lipase-catalyzed mechanism involves the enzyme's catalytic triad (B1167595) (typically Serine, Histidine, and Aspartate/Glutamate).

Acyl-Enzyme Intermediate Formation : The serine hydroxyl group in the enzyme's active site attacks the carbonyl carbon of 3-(methylthio)butanoic acid, forming a tetrahedral intermediate. This is stabilized by the "oxyanion hole" in the enzyme. The intermediate then collapses, releasing water and forming a covalent acyl-enzyme intermediate.

Nucleophilic Attack by Alcohol : Ethanol enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate.

Ester Release : This second tetrahedral intermediate collapses, breaking the covalent bond between the acyl group and the serine residue. The product, this compound, is released, and the enzyme is regenerated for the next catalytic cycle. researchgate.net

Organocatalytic Mechanism (DMAP-Catalyzed) : In a DMAP-catalyzed reaction with an anhydride (B1165640) or another activating agent, the mechanism is different.

Catalyst Activation : DMAP attacks the activating agent (e.g., acetic anhydride or the DCC-activated carboxylic acid) to form a highly reactive N-acylpyridinium ion. chemeurope.com

Nucleophilic Attack by Alcohol : The alcohol (ethanol) attacks the activated acylpyridinium ion.

Product Formation : The intermediate collapses to form the ester, releasing the DMAP catalyst, which can then be protonated. An auxiliary base is often used to deprotonate the catalyst, allowing it to re-enter the catalytic cycle. chemeurope.com

Application of Green Chemistry Principles in Sustainable Synthesis Approaches

The synthesis of flavor and fragrance compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

Use of Greener Catalysts : Biocatalysis is a prime example of a green synthetic approach. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, which reduces the formation of byproducts. researchgate.net The use of solid acid catalysts (e.g., supported on kaolinite (B1170537) or other minerals) is another green alternative to liquid acids like H₂SO₄. researchgate.netresearcher.life Solid catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and are less corrosive.

Atom Economy : The direct esterification of a carboxylic acid and an alcohol is an atom-economical reaction, with water as the only byproduct. Organocatalytic methods that directly couple the acid and alcohol also strive for high atom economy. wikipedia.org

Solvent Selection and Solvent-Free Conditions : The use of hazardous organic solvents is a major concern. Biocatalytic reactions can often be performed in greener solvents or even in solvent-free systems, where one of the liquid reactants (e.g., ethanol) can also serve as the reaction medium. researchgate.net

Renewable Feedstocks : While the immediate precursors for this compound are typically derived from petrochemical sources, there is a broader trend in chemical synthesis toward using bio-based feedstocks. For instance, research into producing precursors for related compounds from carbohydrates represents a step towards a more sustainable chemical industry.

Sophisticated Analytical Characterization of Ethyl 3 Methylthio Butyrate in Research Contexts

High-Resolution Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Confirming the precise chemical structure and assessing the purity of a synthesized or isolated compound are foundational steps in chemical research. High-resolution spectroscopic methods provide the necessary detail to achieve this certainty.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, researchers can piece together the molecular puzzle of Ethyl 3-(methylthio)butyrate.

In a ¹H NMR spectrum of the compound, distinct signals would correspond to each unique proton group. The ethyl ester moiety would produce a characteristic triplet for the terminal methyl group (CH₃) and a quartet for the methylene (B1212753) group (OCH₂). The protons on the butyrate (B1204436) backbone would show specific chemical shifts and splitting patterns influenced by the adjacent sulfur atom and chiral center.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl-CH₃ | ~1.25 | Triplet (t) |

| Ethyl-CH₂ | ~4.15 | Quartet (q) |

| S-CH₃ | ~2.10 | Singlet (s) |

| C3-CH₃ | ~1.30 | Doublet (d) |

| C2-CH₂ | ~2.55 | Doublet of Doublets (dd) |

Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., C=O, C-S, C-O). The combination of ¹H, ¹³C, and advanced 2D NMR techniques (like COSY and HSQC) allows for the complete assignment of the molecular structure, confirming the connectivity of the ethyl group, the carbonyl, the thioether, and the butyrate chain, thus verifying its identity as ethyl 3-(methylthio)butanoate. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, enabling the determination of its elemental formula. For this compound, with a molecular formula of C₇H₁₄O₂S, the calculated monoisotopic mass is 162.07145086 Da. nih.gov

HRMS techniques, such as Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) or Orbitrap MS, can measure this mass with sub-ppm accuracy. acs.org This precision allows researchers to distinguish this compound from other compounds that may have the same nominal mass but different elemental compositions. This capability is crucial for confirming the identity of the compound in complex samples and for verifying the outcome of a chemical synthesis. acs.org

Exact Mass Differentiation by HRMS

| Molecular Formula | Compound Class | Monoisotopic Mass (Da) |

|---|---|---|

| C₇H₁₄O₂S | This compound | 162.07145 |

| C₁₂H₁₈ | Alkylbenzene | 162.14085 |

| C₈H₁₈O₃ | Glycol Ether | 162.12560 |

The data clearly shows that HRMS can easily differentiate between potential formulas based on high-accuracy mass measurement.

Advanced Chromatographic Separations and Quantitative Analysis

In many research contexts, particularly in flavor chemistry, this compound exists as one component within a highly complex mixture of volatile compounds. nih.govsemanticscholar.org Advanced chromatographic techniques are essential to separate, identify, and quantify the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov In a typical analysis, volatile compounds from a sample (e.g., a food extract) are introduced into the GC, often after concentration using a technique like headspace solid-phase microextraction (HS-SPME). mdpi.comfmach.it The compounds are separated based on their boiling points and interaction with the GC column.

Upon exiting the column, the separated compounds enter the mass spectrometer, which acts as a detector. The MS fragments the molecules into characteristic patterns, producing a mass spectrum that serves as a chemical fingerprint. The combination of the retention time from the GC and the mass spectrum from the MS allows for confident identification of this compound, even at trace levels. nih.govfoodb.ca

Characteristic Mass Fragments for this compound

| m/z (mass-to-charge) | Interpretation |

|---|---|

| 162 | Molecular Ion [M]⁺ |

| 117 | Loss of ethoxy group [-OCH₂CH₃] |

| 89 | Cleavage at C2-C3 bond |

| 75 | [CH(CH₃)SCH₃]⁺ fragment |

For exceedingly complex samples like wine or exotic fruit essences, standard one-dimensional GC-MS may not provide sufficient separation, leading to co-elution where multiple compounds exit the column at the same time. mdpi.comnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers a powerful solution by coupling two different GC columns (e.g., a non-polar and a polar column) in series. embrapa.bracs.org

This setup provides greatly enhanced separation capacity. acs.orgnih.gov As compounds elute from the first column, they are trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. The result is a two-dimensional chromatogram that separates compounds by two independent properties, resolving components that would otherwise overlap. fmach.it When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GC×GC-TOFMS allows for the identification of hundreds or thousands of compounds in a single run, making it ideal for in-depth volatile profiling and discovering trace compounds like this compound in a complex background. mdpi.comfmach.it

While GC-MS is excellent for identification, Gas Chromatography with Flame Ionization Detection (GC-FID) is often the preferred method for robust quantification. nih.govresearchgate.net The FID detector exhibits high sensitivity and, crucially, a linear response over a wide concentration range for hydrocarbons.

To determine the concentration of this compound, a calibration curve is first established by analyzing standard solutions of the pure compound at known concentrations. The peak area recorded by the FID is plotted against the concentration. The concentration of the compound in an unknown sample can then be determined by analyzing it under the same conditions and interpolating its peak area on the calibration curve. mdpi.com This method is routinely used to determine the exact amount of a flavor compound in a product, which is vital for quality control and formulation studies. nih.gov

Development of Advanced Sample Preparation Methods for Diverse Research Matrices

The accurate identification and quantification of volatile compounds such as this compound in complex research matrices is critically dependent on the sample preparation method employed. The choice of an appropriate extraction technique is crucial, as it must effectively isolate and concentrate the analyte from matrices like food, beverages, and biological fluids, while minimizing the loss of volatile compounds, preventing decomposition of labile substances, and avoiding the formation of heat-induced artifacts. nih.gov Over the years, research has moved from traditional solvent-based methods towards more advanced, solventless, and sensitive techniques to achieve a more representative profile of the volatile compounds present in a sample. nih.govcore.ac.uk

Advanced sample preparation techniques are essential for overcoming the challenges associated with the analysis of trace-level flavor and aroma compounds. core.ac.uk Methods such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) have gained prominence over conventional methods like liquid-liquid extraction (LLE) due to their speed, ease of use, high reproducibility, and sensitivity. core.ac.ukgcms.cz

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb and concentrate analytes from a sample. core.ac.ukmdpi.com The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. researchgate.net This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs). core.ac.uk

Research into the volatile composition of fruits has frequently employed SPME. For instance, a study on two Florida strawberry cultivars used a static headspace SPME technique coupled with gas chromatography (GC) to measure 16 sulfur volatiles, including several methylthio and ethylthio esters. nih.gov The selection of the SPME fiber coating is a critical parameter that influences extraction efficiency, as different coatings have varying selectivity for different classes of compounds. core.ac.uk A study on apple volatiles compared the extraction efficiency of different fiber coatings. core.ac.uk

The optimization of extraction parameters is crucial for achieving high recovery and good precision. core.ac.uk In the analysis of apple volatiles, several parameters were optimized to enhance the extraction efficiency of the DVB/CAR/PDMS fiber. core.ac.uk

HS-SPME has been successfully used to analyze volatile compounds in various food matrices, including pineapple, where it was used to extract and identify key aroma compounds. lsu.edumdpi.com

Stir Bar Sorptive Extraction (SBSE)

SBSE is another solventless extraction technique that offers significantly higher sensitivity compared to SPME. gcms.cz This is attributed to the much larger volume of the sorptive phase (polydimethylsiloxane, PDMS) coated onto the stir bar compared to an SPME fiber. gcms.cz In SBSE, a small magnetic stir bar coated with PDMS is placed directly into a liquid sample and stirred for a specific time, allowing analytes to be extracted into the PDMS phase. gcms.cz The stir bar is then removed and the analytes are recovered via thermal desorption for GC analysis. gcms.cznih.gov

SBSE has proven effective for profiling flavor and aroma components in a variety of beverages. gcms.cz A method for quantifying volatile compounds in Chinese ciders was developed using SBSE followed by GC-MS analysis. researchgate.net The study optimized several parameters to achieve high sensitivity and good linearity. researchgate.net

The developed SBSE method demonstrated excellent performance for the quantification of 54 volatile compounds in cider, with low detection and quantification limits and satisfactory linearity (R² > 0.99). researchgate.net

A variation of this technique, Solvent-Assisted Stir Bar Sorptive Extraction (SA-SBSE), has been developed to improve the extraction of more polar compounds. srainstruments.it In a comparative study on a complex smoothie beverage, SA-SBSE showed enhanced extraction for polar aroma compounds compared to conventional SBSE. srainstruments.it Interestingly, conventional SBSE was solely able to identify certain apolar compounds, including ethyl 3-methylthiopropanoate, a compound structurally similar to this compound. srainstruments.it

Liquid-Liquid Extraction (LLE)

LLE is a conventional sample preparation technique based on the partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comeconomysolutions.in It is a straightforward and versatile method but often requires large volumes of organic solvents and can be time-consuming. core.ac.ukphenomenex.com There is also a risk of losing some important volatile compounds during the solvent concentration step, depending on the solvent's selectivity and volatility. core.ac.uk

Despite the rise of modern techniques, LLE is still utilized in food analysis. phenomenex.com For example, it was used to determine the major aroma constituents in ripened pineapples, identifying compounds like methyl 2-methylbutyrate (B1264701) and ethyl 3-(methylthio)-propionate. lsu.edu A comparison of LLE with liquid-liquid microextraction (LLME) for the recovery of volatile sulfur compounds showed that the efficiency varied depending on the specific compound class. nih.gov

The choice of solvent is paramount in LLE for achieving efficient separation. economysolutions.in Common solvents include ethyl acetate, known for its low toxicity and good solvency, and dichloromethane, which has excellent solubility for non-polar compounds. economysolutions.in

Investigations into the Biological Activities and Pharmacological Modulations of Ethyl 3 Methylthio Butyrate

Modulation of Transient Receptor Potential Melastatin 8 (TRPM8)

The transient receptor potential melastatin 8 (TRPM8) channel is a well-established sensor of cold temperatures and cooling agents like menthol (B31143). wikipedia.org Its role in various physiological and pathophysiological processes has made it a significant target for pharmacological modulation. nih.govmdpi.comnih.gov Ethyl 3-(methylthio)butyrate has been identified as a modulator of this receptor. google.comjustia.comjustia.com

Agonistic and Antagonistic Profiles on TRPM8 Receptors: In vitro Characterization

In vitro studies are crucial for characterizing the direct interaction of a compound with its molecular target. In the context of this compound, it has been identified as a TRPM8 receptor agonist. google.comjustia.comjustia.com This suggests that the compound can directly bind to and activate the TRPM8 channel, mimicking the effects of cold or other known agonists. This activation typically leads to an influx of cations, primarily Ca2+ and Na+, into the cell, triggering downstream signaling pathways. wikipedia.org

While patent literature designates this compound as a TRPM8 agonist, detailed in vitro characterization data, such as concentration-response curves, EC50 values (the concentration at which the compound elicits half of its maximal response), and specificity assays against other TRP channels, are not extensively available in peer-reviewed scientific literature. Such data would be essential for a comprehensive understanding of its potency and selectivity as a TRPM8 modulator. For comparison, other known TRPM8 antagonists have been characterized with IC50 values in the nanomolar to low micromolar range in various assays, including calcium fluorometry and patch-clamp electrophysiology. mdpi.comnih.gov

Cellular and Molecular Mechanisms of TRPM8 Activation/Inhibition

The activation of TRPM8 by agonists typically involves direct binding to specific sites on the channel protein, leading to conformational changes that open the ion permeation pore. nih.gov For instance, the binding of menthol is understood to involve specific amino acid residues within the transmembrane domains of the TRPM8 protein. nih.gov While this compound is proposed to act as a TRPM8 agonist, the precise molecular determinants of its interaction with the receptor have not been elucidated in detail. google.comjustia.comjustia.com

Understanding the molecular mechanism would involve identifying the binding pocket for this compound on the TRPM8 channel, likely through mutagenesis studies and computational modeling, and characterizing the subsequent conformational changes in the channel protein. The activation of TRPM8 is a complex process that can be influenced by various factors, including membrane potential and the presence of signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). nih.gov Further research is required to place the action of this compound within this broader regulatory context.

In vivo Pharmacological Models for TRPM8-Mediated Physiological Responses

The agonist activity of this compound on TRPM8 receptors suggests that it could elicit physiological responses in in vivo models. google.comjustia.comjustia.com For instance, activation of TRPM8 is known to induce a cooling sensation. google.comjustia.comjustia.com Therefore, in animal models, the administration of this compound could potentially lead to behaviors indicative of a cooling effect.

Potential Therapeutic and Bioactive Applications

The modulation of TRPM8 by compounds like this compound opens up avenues for potential therapeutic interventions in various diseases, including cancer and inflammatory conditions. google.comjustia.comjustia.com

Anti-tumorigenic Research: Specific Focus on Prostate Cancer Models and Pathways

TRPM8 is notably expressed in prostate tissue, and its dysregulation has been implicated in prostate cancer. wikipedia.org This has led to the exploration of TRPM8 modulators as potential anti-cancer agents. Patent filings have indicated that this compound may have therapeutic efficacy in anti-tumor therapy, with a specific mention of affecting prostate tumors. google.comjustia.com

The proposed mechanism for such an effect is likely linked to the consequences of TRPM8 activation in cancer cells. However, detailed studies on the effects of this compound in prostate cancer cell lines (such as LNCaP, PC-3, or DU-145) or in animal models of prostate cancer are not extensively documented in scientific literature. Research on other butyrate-containing compounds, such as sodium butyrate (B1204436) and isobutyramide, has shown that they can induce cell cycle arrest, differentiation, and inhibit tumor growth in prostate cancer models, though these effects are often attributed to histone deacetylase (HDAC) inhibition rather than TRPM8 modulation. nih.govlinkos.cz Further investigation is needed to determine if this compound acts through similar or distinct pathways.

Anti-inflammatory and Nociceptive Modulation Pathways

The TRPM8 channel is expressed in a subset of sensory neurons and is involved in the perception of pain and inflammation. mdpi.com Its modulation, therefore, presents a potential strategy for managing pain and inflammatory conditions. This compound has been suggested to have activity in treating inflammatory pain and hyperalgesia. google.comjustia.com

The rationale for this application lies in the complex role of TRPM8 in nociception. While activation of TRPM8 can sometimes lead to analgesia through a process of desensitization, its inhibition is also being explored for pain relief. mdpi.com The potential anti-inflammatory and nociceptive modulating effects of this compound would need to be investigated in relevant animal models, such as those involving carrageenan-induced paw edema or the formalin test. nih.gov Studies on the short-chain fatty acid butyrate have demonstrated its ability to suppress the hyperexcitability of nociceptive neurons in inflammatory conditions, potentially through the inhibition of the COX-2 signaling pathway. mdpi.com Whether this compound shares these mechanisms remains to be elucidated.

Efficacy in Bladder Dysfunction Research: Mechanisms in Overactive Bladder Syndrome

Currently, there is no direct scientific literature evaluating the efficacy of this compound in the context of bladder dysfunction or Overactive Bladder (OAB) Syndrome. However, the pathophysiology of OAB and the known biological activities of butyrate and related compounds allow for a mechanistic discussion of its potential, though speculative, role.

OAB is primarily characterized by urinary urgency and is often associated with detrusor muscle overactivity. The underlying mechanisms are complex, involving the urothelium, sensory afferent nerves, and smooth muscle cells. Key pathways implicated in OAB include cholinergic signaling via muscarinic receptors and the activity of various ion channels, such as the Transient Receptor Potential (TRP) channels. nih.govfrontiersin.org

The TRPM8 channel, a sensor for cold and cooling compounds like menthol, has been identified as a potential therapeutic target for OAB. frontiersin.org Studies have shown that TRPM8 expression is increased in the nerve fibers of patients with overactive and painful bladders. nih.govphysiology.org Antagonists of the TRPM8 channel have been shown to inhibit bladder overactivity in animal models, suggesting that modulation of this channel could alleviate OAB symptoms. nih.govmdpi.com While this compound has not been tested as a TRPM8 modulator, this pathway remains a key area of research for new OAB therapies.

Furthermore, the butyrate component of the molecule is of interest. Butyrate, a short-chain fatty acid, is known to have diverse biological effects, including acting as a histone deacetylase (HDAC) inhibitor. Research has demonstrated that sodium butyrate can promote the differentiation of mesenchymal stem cells into bladder smooth muscle cells in vitro, a process critical for bladder repair and function. nih.govnih.gov Additionally, emerging research on the "gut-bladder axis" suggests that metabolites produced by gut microbiota, including butyrate, may influence bladder health. frontiersin.orgnih.govmedrxiv.org Some studies have noted altered levels of butyrate-producing bacteria in individuals with urinary tract disorders, although the precise relationship with OAB is still under investigation and appears to be complex. urotoday.comnih.gov

Given these points, any potential role for this compound in OAB would be hypothetical and could involve interactions with pathways modulated by butyrate, such as cellular differentiation and inflammation, or unforeseen interactions with sensory channels like TRPM8. Direct investigation is required to substantiate any such effects.

Insect Repellency: Mechanistic Studies on Olfactory and Chemosensory Systems in Arthropods

The interaction of this compound with the sensory systems of insects is an area of active investigation, particularly as sulfur-containing compounds are known to be significant in chemical ecology. Insects rely on sophisticated olfactory and chemosensory systems to detect volatile organic compounds (VOCs) for locating hosts, food, and mates, and for avoiding threats. frontiersin.orgfrontiersin.org

The perception of odors like this compound begins when the molecule enters the insect's sensilla and binds to proteins such as Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs) in the sensillar lymph. frontiersin.orgnih.gov These proteins are thought to transport the hydrophobic odorant to Olfactory Receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). frontiersin.orgnih.gov The activation of an OR triggers a signaling cascade that results in a behavioral response, which can be attraction or repulsion.

While specific studies detailing the repellent effect of this compound are limited, the compound and its close structural analogs have been used as stimuli in research on insect olfaction. For instance, studies on Drosophila melanogaster have included Ethyl 3-(methylthio)propionate (B1239661) and other related esters in panels of odorants to characterize the response profiles of specific ORs. researchgate.net Such work is fundamental to building a comprehensive understanding of how insects encode odor information. The response to a specific compound is combinatorial, activating a unique pattern of ORs across the antenna. nih.gov

The presence of a sulfur atom is particularly noteworthy. Many sulfur-containing volatiles are crucial cues for insects. For example, dimethyl disulfide and other sulfur compounds released from leek plants are used by specialist insects to locate their host. frontiersin.org The response can be highly specific; in the fruit fly, the ab5B neuron responds strongly to the sulfur-containing compound 3-(methylthio)-1-propanol. The behavioral output—attraction or repulsion—depends on which specific neural circuits are activated. For example, another butyrate ester, Ethyl 3-hydroxybutyrate, has been shown to activate an olfactory receptor neuron in Drosophila that projects to a glomerulus associated with aversive behavior. nih.gov This suggests that butyrate esters can interact with olfactory pathways that mediate repellency.

The potential for this compound to act as a repellent would depend on its ability to activate ORs that trigger an innate avoidance behavior in a particular insect species.

Table 1: Research on Related Compounds in Insect Olfactory Systems

| Compound | Insect Species | System/Receptor Studied | Observed Effect/Finding | Citation(s) |

|---|---|---|---|---|

| Ethyl 3-hydroxybutyrate | Drosophila melanogaster | Or85a Receptor / DM5 Glomerulus | Activation of this receptor/glomerulus causes aversion. | nih.gov |

| 3-(Methylthio)-1-propanol | Drosophila melanogaster | ab5B Olfactory Neuron | Elicits a strong excitatory response. | |

| Ethyl 3-(methylthio)propionate | Drosophila melanogaster | Or22a Olfactory Receptor | Used as a test odorant to characterize the molecular receptive range of the receptor. | researchgate.net |

| Sulfur Compounds (general) | Various | General Olfactory System | Act as important semiochemicals for host location and other behaviors. | frontiersin.orgfrontiersin.org |

Other Emerging Biological Properties

Antioxidant Mechanisms and Cellular Protective Effects

Direct experimental data on the antioxidant properties of this compound are not available in current literature. However, its chemical structure, containing both a thioether group and a butyrate ester moiety, suggests a potential for antioxidant and cellular protective activities based on the known functions of these chemical features.

Thioether Group: The sulfur atom in the thioether group (-S-) can act as an antioxidant. Sulfur-containing antioxidants, particularly thioethers, are recognized as secondary antioxidants or hydroperoxide decomposers. adeka-pa.eu Their mechanism involves reacting with and neutralizing polymer hydroperoxides, converting them into stable, non-radical products. adeka-pa.eu This prevents the propagation of radical chain reactions that lead to oxidative damage. Studies on various catechol thioethers have demonstrated their ability to scavenge free radicals and protect DNA and lipids from oxidative damage. mdpi.comnih.govsemanticscholar.org Poly(thioether-ester) nanoparticles have also shown antioxidant activity, likely due to the oxidation of the sulfide (B99878) groups, which can donate an electron to a free radical. scielo.br

Butyrate Ester Moiety: Butyrate esters have been explored for their cellular protective effects, which are often linked to antioxidant activity. For example, resveratrol (B1683913) butyrate esters have been shown to possess a higher antioxidant capacity than resveratrol alone in certain models. mdpi.combohrium.com These esterified compounds demonstrated an ability to inhibit the generation of intracellular reactive oxygen species (ROS) and protect against free radical-induced damage in HepG2 cells. mdpi.com The protective effects of butyrate are also linked to the strengthening of cellular barriers, such as the intestinal barrier, which can be compromised by oxidative stress. lu.se

Therefore, it is plausible that this compound could exert cellular protective effects through a dual mechanism: the thioether group could directly neutralize hydroperoxides, while the butyrate component, once hydrolyzed in a biological system to butyric acid, could contribute to cellular health and resilience against oxidative stress. Experimental validation is necessary to confirm these hypothesized effects.

Table 2: Antioxidant Mechanisms of Related Functional Groups and Compounds

| Compound/Functional Group | Model System | Proposed Antioxidant Mechanism | Cellular Protective Effect | Citation(s) |

|---|---|---|---|---|

| Thioether Antioxidants | Chemical assays, Polymers | Decomposition of hydroperoxides to non-radical products. | Long-term thermal stability. | adeka-pa.eu |

| Catechol Thioethers | In vitro assays (DPPH, ABTS) | Radical scavenging. | Protection of DNA and lipids from oxidative damage. | mdpi.comnih.gov |

| Poly(thioether-ester) Nanoparticles | DPPH, β-carotene/linoleic acid assays | Electron donation from sulfide groups to free radicals. | Prevention of lipid peroxidation. | scielo.br |

| Resveratrol Butyrate Esters | HepG2 cells | Inhibition of intracellular ROS generation. | Protection against free radical-induced cell damage. | mdpi.combohrium.com |

Antimicrobial Spectrum and Detailed Mode of Action Studies

Specific studies detailing the antimicrobial spectrum and mode of action for this compound are scarce. However, the presence of both a sulfur-containing functional group and a butyrate structure provides a basis for discussing its potential antimicrobial properties.

Role of Sulfur-Containing Compounds: Sulfur and its compounds have a long history as antimicrobial agents. researchgate.net The mechanisms by which sulfur-containing molecules exert antimicrobial effects are diverse. Polysulfides are thought to be toxic to bacteria and fungi, potentially through mechanisms involving the homolytic cleavage of weak S-S bonds, leading to radical species that can damage cellular components. acs.org Other proposed mechanisms include interference with cellular respiration by binding to sulfur and phosphorus in bacterial membranes, inhibition of metalloenzymes, and disruption of membrane integrity. acs.orgmdpi.com

Role of Butyrate and its Derivatives: Butyrate itself has demonstrated direct and indirect antimicrobial effects. It can exert direct antibacterial action against specific pathogens, including strains of Escherichia coli and Staphylococcus. nih.gov The proposed direct mechanism involves causing cell membrane damage and leakage of electrolytes. nih.gov Indirectly, butyrate can modulate the host's immune response, for instance by inducing the production of antimicrobial peptides like cathelicidin (B612621) in epithelial cells, thereby enhancing the host's defense against pathogens. nih.gov

Indirect evidence for the potential antimicrobial activity of structures related to this compound comes from a study on novel triazoles synthesized from a similar starting material, methyl-4-(methylthio)-butyrate. mdpi.com Some of these resulting derivatives showed inhibitory activity against the bacterium Bacillus subtilis and the fungus Phytophthora infestans. mdpi.com This suggests that the methylthio-butyrate backbone can be incorporated into larger molecules that possess antimicrobial properties.

Table 3: Antimicrobial Activity of Related Compounds and Moieties

| Compound/Moiety | Target Organisms | Potential Mode(s) of Action | Citation(s) |

|---|---|---|---|

| Elemental Sulfur | Gram-positive bacteria, C. hominis | Bacteriostasis; mechanism likely involves dispersed sulfur particles. | researchgate.net |

| Polysulfide Polymers | Gram-negative & Gram-positive bacteria | Homolytic bond cleavage; thiolation reactions; membrane disruption. | acs.org |

| Butyrate | Acinetobacter baumannii, E. coli, Bacillus, Staphylococcus | Direct: Cell membrane damage. Indirect: Induction of host antimicrobial peptides (e.g., cathelicidin). | nih.gov |

| Triazole derivatives of methyl-4-(methylthio)-butyrate | Bacillus subtilis, Phytophthora infestans | Inhibition of growth (specific mechanism not detailed). | mdpi.com |

Research on the Sensory and Chemesthetic Perception Elicited by Ethyl 3 Methylthio Butyrate

Neurobiological Basis of Olfactory and Gustatory Responses

The perception of flavor is a multisensory experience that begins with the interaction of molecules with receptors in the nose and on the tongue. The brain then integrates these signals to create a unified flavor perception.

Receptor Binding Kinetics and Signal Transduction Pathways of Sulfur-Containing Esters

The olfactory perception of volatile compounds like ethyl 3-(methylthio)butyrate, which is classified as a fatty acid ester, initiates when these molecules bind to olfactory receptors (ORs). chemicalbook.com These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. acs.org Molecules containing sulfur are often predicted to have a "garlicky" smell, while those with ester groups are associated with "fruity" aromas. biorxiv.org this compound possesses both, contributing to its complex aroma profile described as tropical fruity with sulfurous nuances. chemicalbook.com

The binding of an odorant to an OR triggers a conformational change in the receptor, activating an olfactory-specific G-protein, Gαolf. nih.govberkeley.edu This activation stimulates adenylyl cyclase, leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govberkeley.eduuoregon.edu The increased cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na+ and Ca2+), which depolarizes the neuron. nih.govberkeley.edu This depolarization is amplified by a calcium-activated chloride (Cl-) current. nih.gov If the depolarization reaches the threshold, it generates an action potential that travels to the olfactory bulb. nih.gov The vast number of perceived odors is handled by a combinatorial receptor coding scheme, where a single odorant can bind to multiple ORs with different affinities, creating a unique activation pattern. nih.gov Some research also suggests a role for the phospholipase C (PLC) pathway in olfactory signal transduction for certain odorants. researchgate.netnih.gov

Central Nervous System Processing and Perceptual Integration

Once an olfactory sensory neuron fires an action potential, the signal is transmitted to the olfactory bulb. Here, axons from neurons expressing the same type of OR converge on specific microregions called glomeruli. uoregon.edu This creates a distinct spatial map of olfactory information. nih.gov

From the olfactory bulb, the information is relayed to several higher brain regions. nih.gov Projections to the piriform cortex are crucial for identifying the odor itself. The signal also travels to the amygdala, which is involved in processing emotional responses to odors, and the entorhinal cortex and hippocampus, which play a role in odor memory. nih.gov The final, integrated perception of flavor, which combines smell, taste, and other sensory inputs, is thought to occur in areas like the orbitofrontal cortex. uoregon.edu The brain's processing of bimodal stimuli, which have both olfactory and trigeminal (chemesthetic) properties, involves a complex interaction between these two systems. frontiersin.org

Quantitative Sensory Evaluation Methodologies

To scientifically characterize and quantify the sensory properties of flavor ingredients like this compound, a variety of established methodologies are used.

These methods rely on trained human subjects to provide detailed and reproducible assessments of sensory attributes. acs.org One of the most important methods is Descriptive Analysis. acs.org In this approach, a panel of trained assessors develops a specific vocabulary (a lexicon) to describe the aroma, flavor, and chemesthetic attributes of a product. They then rate the intensity of each attribute on a numerical scale. contractlaboratory.comeuropa.eu For this compound, such attributes might include "tropical fruity," "sulfurous," and "cooling." chemicalbook.com The resulting data can be statistically analyzed to create a comprehensive sensory profile. acs.orgresearchgate.net

Alongside human panels, instrumental techniques are crucial. Gas chromatography-olfactometry (GC-O) is a powerful tool that combines the separation capabilities of gas chromatography with human sensory detection. researchgate.net As individual volatile compounds elute from the GC column, they are sniffed by a trained assessor who describes the odor and rates its intensity. mdpi.com This allows for the identification of the specific aroma-active compounds in a complex mixture. Other instrumental methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to identify and quantify the volatile and non-volatile compounds responsible for flavor. tandfonline.com

Table of Compounds Mentioned

| Compound Name |

| This compound |

| Menthol (B31143) |

| Capsaicin |

| Zingerone |

| Quinine |

| Ethyl acetate |

| Ethyl 2-methylbutyrate (B1264701) |

| Ethyl 3-methyl butyrate (B1204436) |

| Ethyl hexanoate |

| Ethyl phenylacetate |

| Phenylethyl acetate |

| Ethyl butanoate |

| S-methyl thiobutanoate |

| 3-(methylthio)-propyl acetate |

| 3-(methylthio)propanal |

| Dimethyltetrasulfide |

| Ethyl 2-methylpropanoate |

Interactive Data Table: Sensory Profile of this compound

| Sensory Attribute | Type | Description | Reported Thresholds |

| Tropical Fruity | Aroma | Notes of red fruit and pineapple. chemicalbook.com | Detection (Aroma): 19 ppb chemicalbook.com |

| Sulfurous | Aroma | A characteristic sulfury, earthy, waxy, and fatty nuance. chemicalbook.com | Taste: 2.5 to 10 ppm chemicalbook.com |

| Pulpy/Overripe Fruit | Flavor | Mildly sulfurous with tropical, overripe, pulpy fruit notes and vegetative, cheesy nuances. chemicalbook.com | |

| Cooling | Chemesthetic | A distinct cooling sensation mediated by the TRPM8 receptor. google.com |

Development of Standardized Sensory Descriptors and Vocabulary for Research Panels

The sensory perception of a flavor compound like this compound is multifaceted and requires a standardized vocabulary for accurate scientific research. The development of such a lexicon is a systematic process involving trained sensory panels. These panels, typically composed of screened and trained individuals, are fundamental in identifying and quantifying the distinct aromatic and flavor notes of a chemical substance. nih.gov

The process begins with training sessions where panelists are familiarized with a range of reference aroma compounds representing different chemical and sensory classes. nih.gov For instance, reference standards might include ethyl 2-methylbutyrate for "fruity" notes, dimethyl disulfide for "sulfurous" characteristics, and acetoin (B143602) for "milky" or "creamy" aspects. nih.gov Through exposure to these standards at varying concentrations, panelists develop a common language to describe their perceptions.

For this compound specifically, the established sensory profile is primarily characterized by its sulfury and savory notes. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have documented its primary characteristics. nih.gov It is officially described as a colorless to pale yellow liquid with a distinct "sulfury odour". nih.gov In the context of flavor applications, it is categorized under a "savory" profile. nih.gov

The perception of this compound can be influenced by its context within a food matrix. While its core identity is sulfury, related sulfur-containing esters are often associated with fruity notes. For example, ethyl 3-(methylthio)propionate (B1239661), a closely related compound, is described as having a "fruity flavor". nih.gov This suggests that the butyrate structure of this compound contributes to its unique savory and sulfury profile, distinguishing it from similar propionate (B1217596) esters. Research on complex food systems like Huangjiu and various fruits shows that sulfur-containing compounds are often perceived alongside ester-related fruity and alcoholic notes. frontiersin.org

Table 1: Standardized Sensory Descriptors for this compound and Related Compounds

| Compound | Reported Sensory Descriptor(s) | Source(s) |

| This compound | Sulfury, Savory | nih.gov |

| Ethyl 3-(methylthio)propionate | Fruity | nih.gov |

| Dimethyl Sulfide (B99878) | Sulfurous | nih.gov |

| Ethyl Butyrate | Fruity (Apple, Pineapple) | nih.govfrontiersin.org |

| Isoamyl Acetate | Fruity (Banana), Sweet | nih.govfrontiersin.org |

Advanced Psychophysical Scaling and Multivariate Statistical Models for Perception Intensity

To move beyond simple descriptors and quantify the intensity of sensory perceptions, researchers employ advanced psychophysical scaling methods and multivariate statistical models. These tools allow for a more objective and detailed analysis of how a compound like this compound is perceived and how it interacts with other components in a complex mixture.

Psychophysical Scaling: Methods like Multidimensional Scaling (MDS) are used to create geometric representations of perceived similarities and differences between various stimuli. uni-luebeck.denih.gov In olfaction research, MDS can take a matrix of dissimilarity ratings between different odorants and project them into a lower-dimensional space, creating a "perceptual map" where the distance between points reflects their perceived relatedness. uni-luebeck.de This approach helps to visualize the position of this compound's aroma profile relative to other sulfury, fruity, or savory compounds.

Multivariate Statistical Models: To analyze the complex datasets generated from both chemical analysis (like Gas Chromatography-Mass Spectrometry) and sensory panel evaluations, researchers rely on multivariate statistical models.

Principal Component Analysis (PCA): PCA is an exploratory tool used to reduce the dimensionality of data and identify patterns. It can differentiate between samples based on their volatile compound profiles and correlate these differences with sensory attributes. acs.orgmdpi.com For instance, a PCA plot could distinguish meads based on their concentrations of specific esters and acids, linking them to sensory outcomes like "chemical aroma". mdpi.com

Partial Least Squares Regression (PLSR): PLSR is a predictive model used to establish a linear relationship between a set of predictor variables (e.g., concentrations of volatile compounds) and a set of response variables (e.g., sensory intensity ratings). nih.govfrontiersin.org This method can be used to determine which specific compounds, including this compound, are most strongly correlated with particular sensory descriptors like "sulfurous" or "savory" in a food product. nih.govfrontiersin.org

Table 2: Psychophysical and Statistical Models in Flavor Perception Research

| Model / Method | Description | Application in Flavor Science | Source(s) |

| Odor Activity Value (OAV) | Ratio of a compound's concentration to its odor threshold (OAV = Concentration / Threshold). | Estimates the individual contribution of a volatile compound to the overall aroma profile. | mdpi.commdpi.com |

| Principal Component Analysis (PCA) | A statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. | Differentiates samples based on volatile profiles and identifies key compounds driving sensory differences. | acs.orgmdpi.com |

| Partial Least Squares Regression (PLSR) | A statistical method that builds a predictive model between two matrices of data (X, predictors; Y, responses). | Correlates instrumental data (e.g., GC-MS) with sensory panel data to identify key aroma-active compounds. | nih.govfrontiersin.org |

| Multidimensional Scaling (MDS) | A visualization technique for exploring similarities or dissimilarities in data. | Creates a "perceptual map" to visualize the relationships between different odors based on sensory panel ratings. | uni-luebeck.denih.gov |

Structure-Activity Relationships in Flavor and Aroma Perception

The perceived flavor and aroma of this compound are intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies in flavor chemistry aim to understand how specific functional groups and structural motifs influence sensory perception.

The this compound molecule contains several key features that dictate its sensory profile:

An Ethyl Ester Group (CH₃CH₂OC=O): Esters are widely known for contributing fruity and sweet aromas. mdpi.com For example, ethyl butyrate, which lacks the methylthio group, possesses a strong apple-and-pineapple-like aroma. nih.gov The ethyl ester portion of this compound likely contributes to a subtle fruity background note.

A Methylthio Group (-SCH₃): The presence of sulfur is the most defining feature for its primary aroma characteristic. Simple organosulfur compounds like methyl mercaptan and dimethyl sulfide are potent sources of sulfury, oniony, or cabbage-like odors. inchem.org The methylthio group at the 3-position of the butyrate chain is directly responsible for the "sulfury" and "savory" character of the molecule. nih.gov

Table 3: Structure-Activity Comparison of this compound and Related Compounds

| Compound | Chemical Structure | Key Functional Groups | Reported Sensory Descriptor(s) |

| This compound | CCOC(=O)CC(C)SC | Ethyl Ester, Methylthio Group | Sulfury, Savory nih.gov |

| Ethyl 3-(methylthio)propionate | CCOC(=O)CCSC | Ethyl Ester, Methylthio Group | Fruity nih.gov |

| Ethyl Butyrate | CCCC(=O)OCC | Ethyl Ester | Fruity (Apple, Pineapple) nih.govfrontiersin.org |

| Dimethyl Sulfide | CSC | Thioether | Sulfurous nih.gov |

Metabolic Pathways and Biotransformation of Ethyl 3 Methylthio Butyrate

In vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Specific in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) studies for Ethyl 3-(methylthio)butyrate are not extensively documented in publicly available literature. However, based on its chemical structure—a low molecular weight, lipophilic ester—it is anticipated to be readily and rapidly absorbed from the gastrointestinal tract following oral ingestion. inchem.org The distribution is expected to be systemic, followed by metabolic processes primarily in the liver.

The metabolism of this compound is predicted to follow two main pathways common to acyclic sulfides with oxidized side-chains:

Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis by non-specific carboxylesterases, which are abundant in the liver, blood, and other tissues. nih.govresearchgate.net This reaction would yield ethanol (B145695) and 3-(methylthio)butyric acid.

S-Oxidation: The methylthio group can undergo oxidation. The sulfur atom is likely oxidized to a sulfoxide (B87167), forming ethyl 3-(methylsulfinyl)butyrate, and potentially further to a sulfone, yielding ethyl 3-(methylsulfonyl)butyrate. mhlw.go.jp

These metabolic transformations increase the water solubility of the parent compound, facilitating its excretion, primarily via the urine. inchem.orgfoodb.ca It is not expected to accumulate in the body. inchem.org

Table 1: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Outcome | Basis for Prediction |

| Absorption | Rapidly absorbed from the gastrointestinal tract. inchem.org | Low molecular weight and lipophilic nature. inchem.org |

| Distribution | Systemic distribution to various tissues. | General distribution pattern for absorbed small molecules. |

| Metabolism | Primarily hepatic via ester hydrolysis and S-oxidation. inchem.orgmhlw.go.jp | Presence of ester and thioether functional groups. inchem.orgmhlw.go.jp |

| Excretion | Primarily as polar metabolites in the urine. inchem.orgfoodb.ca | Increased water solubility of metabolites. inchem.org |

Enzymatic Biotransformation Mechanisms and Metabolite Identification

The biotransformation of this compound is catalyzed by several families of enzymes. While direct studies on this specific substrate are limited, the enzymatic mechanisms can be inferred from studies on analogous compounds.

Ester Hydrolysis: The hydrolysis of the ethyl ester bond is a critical first step in the metabolism of this compound. This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1) , a group of enzymes with broad substrate specificity. nih.govucanr.edu These enzymes are found in high concentrations in the liver and are responsible for the hydrolysis of a wide range of xenobiotic esters. nih.gov The hydrolysis of this compound would result in the formation of 3-(methylthio)butyric acid and ethanol. The ethanol would then enter the endogenous metabolic pathways.

S-Oxidation: The sulfur atom of the thioether group is a target for oxidative metabolism. This S-oxidation is mainly carried out by two major enzyme systems:

Cytochrome P450 (CYP) superfamily: These enzymes, primarily located in the liver, are known to oxidize a vast array of xenobiotics. Specific isoforms of CYP can catalyze the oxidation of sulfides to sulfoxides. mhlw.go.jpinchem.org

Flavin-containing monooxygenases (FMOs): FMOs are another class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the sulfur in thioethers. femaflavor.orgnih.gov FMOs are also abundant in the liver and can efficiently convert sulfides to their corresponding sulfoxides. mhlw.go.jp

The primary metabolite from S-oxidation is expected to be ethyl 3-(methylsulfinyl)butyrate . Further oxidation of the sulfoxide to the sulfone, ethyl 3-(methylsulfonyl)butyrate , can also occur, although this is generally a slower process. mhlw.go.jp

The initial metabolites can undergo further biotransformation. For instance, 3-(methylthio)butyric acid (from ester hydrolysis) can be S-oxidized to 3-(methylsulfinyl)butyric acid and subsequently to 3-(methylsulfonyl)butyric acid. Conversely, the S-oxidized esters can also be hydrolyzed. The ultimate metabolites excreted in the urine are likely to be the S-oxidized carboxylic acids. inchem.org

Table 2: Predicted Metabolites and Involved Enzymes

| Metabolic Reaction | Substrate | Enzyme(s) | Predicted Metabolite |

| Ester Hydrolysis | This compound | Carboxylesterases | 3-(Methylthio)butyric acid |

| S-Oxidation | This compound | Cytochrome P450s, Flavin-containing monooxygenases | Ethyl 3-(methylsulfinyl)butyrate |

| S-Oxidation | Ethyl 3-(methylsulfinyl)butyrate | Cytochrome P450s, Flavin-containing monooxygenases | Ethyl 3-(methylsulfonyl)butyrate |

| S-Oxidation | 3-(Methylthio)butyric acid | Cytochrome P450s, Flavin-containing monooxygenases | 3-(Methylsulfinyl)butyric acid |

| S-Oxidation | 3-(Methylsulfinyl)butyric acid | Cytochrome P450s, Flavin-containing monooxygenases | 3-(Methylsulfonyl)butyric acid |

| Ester Hydrolysis | Ethyl 3-(methylsulfinyl)butyrate | Carboxylesterases | 3-(Methylsulfinyl)butyric acid |

| Ester Hydrolysis | Ethyl 3-(methylsulfonyl)butyrate | Carboxylesterases | 3-(Methylsulfonyl)butyric acid |

Role of Microbiota in Biotransformation Processes

The gut microbiota possesses a vast and diverse enzymatic capacity that can contribute to the metabolism of xenobiotics, including food flavoring agents. nih.gov While specific studies on the role of gut microbiota in the biotransformation of this compound are lacking, some general metabolic activities of intestinal bacteria on related chemical structures can be considered.

Intestinal microorganisms are known to be involved in the metabolism of sulfur-containing compounds. nih.gov Some gut bacteria can metabolize sulfur-containing amino acids, and it is plausible that they could also act on other sulfur-containing xenobiotics. nih.gov For instance, gut bacteria have been shown to be capable of both assimilatory and dissimilatory sulfate (B86663) reduction.

Furthermore, some gut bacteria, such as Acetobacterium woodii and Eubacterium limosum, have been demonstrated to hydrolyze methyl esters of short-chain fatty acids. science.gov This suggests that the ester linkage in this compound could potentially be cleaved by gut bacteria, releasing 3-(methylthio)butyric acid and ethanol. The resulting 3-(methylthio)butyric acid could then be absorbed and undergo further metabolism in the host, or be further transformed by the gut microbiota.

However, given the predicted rapid absorption of the intact this compound molecule in the upper gastrointestinal tract, the extent of its metabolism by the colonic microbiota is likely to be limited. The primary site of metabolism for this compound is expected to be the liver following absorption.

Environmental Fate and Ecotoxicological Implications of Ethyl 3 Methylthio Butyrate

Degradation Kinetics and Pathways in Various Environmental Compartments (e.g., Water, Soil, Air)

No specific studies detailing the degradation rates or pathways of Ethyl 3-(methylthio)butyrate in water, soil, or air were identified. While general information exists on the environmental transformation of related organosulfur compounds, which can undergo processes like oxidation and biodegradation, data directly pertaining to this compound is not available in the public domain. acs.orgcam.ac.ukfrontiersin.org Without experimental data, it is not possible to provide quantitative degradation rates (e.g., half-life) or to describe the specific transformation products that may be formed in different environmental media.

Potential for Bioaccumulation and Biomagnification in Food Chains

There is no available research on the bioaccumulation or biomagnification potential of this compound. The octanol-water partition coefficient (Log Kow) is a common indicator of a substance's potential to bioaccumulate; however, a reliable experimental value for this compound was not found in the searched literature. nih.gov Without studies on its uptake and retention in organisms, any assessment of its potential to concentrate in living tissues and move up the food chain would be speculative.

Ecotoxicological Assessment on Aquatic and Terrestrial Model Organisms

No ecotoxicological studies on aquatic or terrestrial model organisms exposed to this compound were found. Consequently, there is no data to report on its effects on standard test organisms such as Daphnia magna (water flea), zebrafish, algae, or earthworms. The absence of such data means that key ecotoxicological endpoints, including the Predicted No-Effect Concentration (PNEC), cannot be determined.

Structure Activity Relationship Sar Studies and Rational Design of Ethyl 3 Methylthio Butyrate Analogs

Rational Design and Synthesis of Functional Derivatives with Modified Thioether and Ester Moieties

The rational design of analogs of ethyl 3-(methylthio)butyrate focuses on modifying two primary sites: the thioether linkage (-S-CH₃) and the ethyl ester group (-COOCH₂CH₃). The goal is to synthesize a library of related compounds where changes in chain length, branching, or the nature of the sulfur and ester functionalities can be systematically evaluated.

Modification of the Ester Moiety: A common synthetic strategy to modify the ester group is through Fischer esterification or its variants. This involves reacting 3-(methylthio)butanoic acid with different alcohols (e.g., methanol, propanol, isopropanol) in the presence of an acid catalyst. This approach allows for the synthesis of a homologous series of esters to study the effect of the alkyl chain length of the ester on sensory perception. For example, comparing mthis compound with this compound reveals how a small change in the ester group can alter properties like volatility and hydrophobicity.

Modification of the Thioether Moiety: Modifications to the thioether group are more complex and can introduce a wide range of sensory characteristics. Synthetic strategies include:

Varying the S-Alkyl Group: The methyl group on the sulfur can be replaced with larger alkyl groups (ethyl, propyl, etc.).

Introducing Different Sulfur Functional Groups: The thioether can be replaced with a thiol (-SH) or a disulfide (-S-S-). The synthesis of ethyl 3-mercaptobutyrate, a related thiol analog, has been achieved by reacting ethyl crotonate with sodium hydrogen sulfide (B99878) to form a disulfide dimer, which is then reduced using zinc in acetic acid to yield the final thiol product. google.com

Synthesis of Thioesters: A patent for novel thioester compounds describes the synthesis of various analogs to investigate their flavor profiles. google.com One general method involves reacting an appropriate bromo-substituted ester with sodium hydrosulfide (B80085) in an alcohol-water mixture to generate the corresponding thiol or disulfide, which can then be further modified. google.com

A study on the synthesis of new sulfur-containing flavor compounds from 4-ethyloctanoic acid demonstrates a relevant synthetic method where 4-ethyloctanoyl chloride is reacted with various sulfur-containing alcohols, such as 3-(methylthio)propanol, to yield the desired thioether esters. mdpi.com This highlights a modular approach to combining different acidic and thio-alcoholic portions to create diverse derivatives.

Correlating Structural Modifications with Altered Biological and Sensory Activities

The primary "activity" of interest for this compound in the context of food science is its sensory profile. SAR studies aim to link specific structural changes to observable differences in aroma and taste.

This compound itself is noted for its sulfury odor with tropical, fruity nuances. chemicalbook.com Altering its structure modifies these characteristics in predictable ways:

Effect of Ester Alkyl Chain: A comparison between methyl 4-(methylthio)butyrate and ethyl 4-(methylthio)butyrate shows that changing the ester from methyl to ethyl can reduce volatility and alter hydrophobic character, which in turn affects the release of the aroma compound and its perception.

Effect of Main Carbon Chain Length: Comparing methyl 3-(methylthio)propionate (B1239661) to methyl 4-(methylthio)butyrate reveals that shortening the carbon backbone from a butyrate (B1204436) to a propionate (B1217596) increases volatility. This generally leads to a lower odor detection threshold and a different aroma profile.